molecular formula C16H21N9 B2602308 1-{3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-N-methyl-N-[2-(1H-1,2,3-triazol-1-yl)ethyl]azetidin-3-amine CAS No. 2201781-56-6

1-{3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-N-methyl-N-[2-(1H-1,2,3-triazol-1-yl)ethyl]azetidin-3-amine

Cat. No. B2602308
CAS RN: 2201781-56-6
M. Wt: 339.407
InChI Key: XUJJWAOWNKQSED-UHFFFAOYSA-N
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Description

The compound contains several functional groups including a triazole, pyridazine, and azetidine ring. The presence of these heterocyclic rings suggests that the compound could have potential biological activity .


Synthesis Analysis

While specific synthesis methods for this compound are not available, compounds with similar structures are often synthesized via reactions involving hydrazonoyl halides .


Molecular Structure Analysis

The compound has a complex structure with multiple rings including a cyclopropyl, triazole, pyridazine, and azetidine ring. These rings are likely to influence the compound’s reactivity and potential biological activity .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its structure. The presence of multiple nitrogen atoms could make the compound a potential hydrogen bond donor and acceptor .

Scientific Research Applications

Anticancer Applications

Compounds with a 1,2,4-triazolo[4,3-b]pyridazine structure have been found to exhibit anticancer properties . They can interact with various enzymes and receptors in the biological system, making them potentially useful in cancer treatment .

Antimicrobial Applications

These compounds have also shown antimicrobial activity . They can inhibit the growth of various types of bacteria and other microorganisms, making them potentially useful in the treatment of infectious diseases .

Analgesic and Anti-inflammatory Applications

1,2,4-Triazolo[4,3-b]pyridazine derivatives have been found to have analgesic and anti-inflammatory properties . This makes them potentially useful in the treatment of pain and inflammation-related conditions .

Antioxidant Applications

These compounds have demonstrated antioxidant activity . They can neutralize harmful free radicals in the body, potentially helping to prevent various health conditions .

Antiviral Applications

1,2,4-Triazolo[4,3-b]pyridazine derivatives have shown antiviral properties . They can inhibit the replication of viruses, making them potentially useful in the treatment of viral infections .

Enzyme Inhibition

These compounds have been found to inhibit various enzymes, including carbonic anhydrase, cholinesterase, alkaline phosphatase, lipase, and aromatase . This makes them potentially useful in the treatment of conditions related to these enzymes .

Antitubercular Applications

1,2,4-Triazolo[4,3-b]pyridazine derivatives have shown antitubercular activity . They can inhibit the growth of Mycobacterium tuberculosis, the bacterium that causes tuberculosis .

High-Energy Materials

In addition to their medicinal applications, these compounds have also been used to construct new low-sensitivity high-energy materials . This makes them potentially useful in various industrial applications .

Mechanism of Action

Future Directions

Future research could involve synthesizing the compound and testing its biological activity. The compound’s complex structure and the presence of multiple functional groups suggest it could have interesting biological properties .

properties

IUPAC Name

1-(3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-N-methyl-N-[2-(triazol-1-yl)ethyl]azetidin-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N9/c1-22(8-9-24-7-6-17-21-24)13-10-23(11-13)15-5-4-14-18-19-16(12-2-3-12)25(14)20-15/h4-7,12-13H,2-3,8-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUJJWAOWNKQSED-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCN1C=CN=N1)C2CN(C2)C3=NN4C(=NN=C4C5CC5)C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N9
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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